4-Boc-1-Cbz-piperazine-2-carbaldehyde
Overview
Description
4-Boc-1-Cbz-piperazine-2-carbaldehyde is a chemical compound with the molecular formula C18H24N2O5 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Boc-1-Cbz-piperazine-2-carbaldehyde typically involves multiple steps. One common method involves the protection of piperazine with benzyl and tert-butyl groups, followed by formylation. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving rigorous quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
4-Boc-1-Cbz-piperazine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the formyl group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Boc-1-Cbz-piperazine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Boc-1-Cbz-piperazine-2-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall effect .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl 4-tert-Butyl 2-(Hydroxymethyl)piperazine-1,4-dicarboxylate
- 4-Benzyl 1-tert-Butyl 2-Ethylpiperazine-1,4-dicarboxylate
Uniqueness
Compared to similar compounds, 4-Boc-1-Cbz-piperazine-2-carbaldehyde is unique due to its specific formyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H24N2O5 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-O-benzyl 4-O-tert-butyl 2-formylpiperazine-1,4-dicarboxylate |
InChI |
InChI=1S/C18H24N2O5/c1-18(2,3)25-16(22)19-9-10-20(15(11-19)12-21)17(23)24-13-14-7-5-4-6-8-14/h4-8,12,15H,9-11,13H2,1-3H3 |
InChI Key |
KNEAWSKMVBSXNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C=O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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